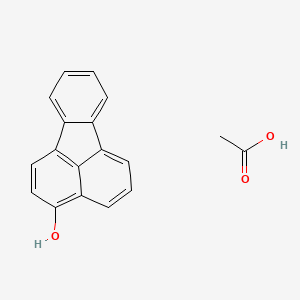![molecular formula C10H20N2 B12086755 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine is a chemical compound with the molecular formula C10H20N2. It is known for its unique structure, which includes an octahydro-cyclopenta[b]pyridine skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine can be achieved through a diastereoselective synthesis strategy. One such method involves the use of (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)ethan-1-imine: This compound shares a similar pyridine structure but differs in its functional groups and overall structure.
Octahydro-1H-cyclopenta[c]pyridine derivatives: These compounds have a similar core structure but may vary in their substituents and stereochemistry.
Uniqueness
2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine is unique due to its specific combination of the octahydro-cyclopenta[b]pyridine skeleton and the ethan-1-amine group
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-8-12-7-2-4-9-3-1-5-10(9)12/h9-10H,1-8,11H2 |
InChI Key |
LKGUOSYJHAGVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C2C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
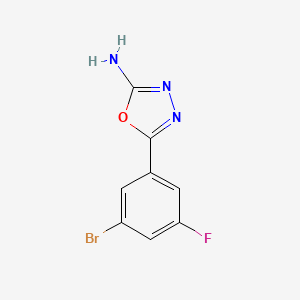


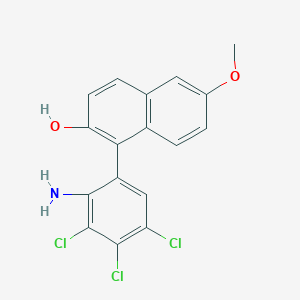
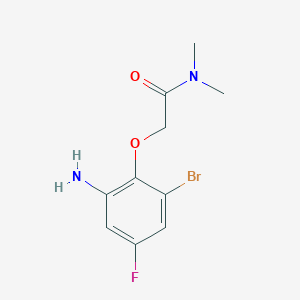
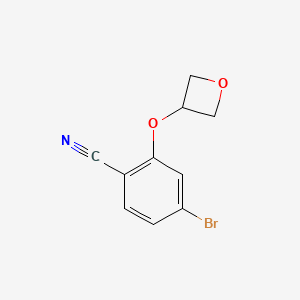
![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)
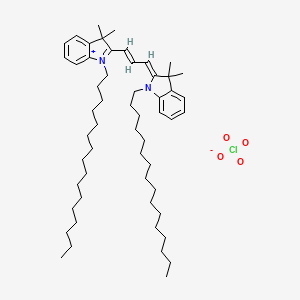

![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
